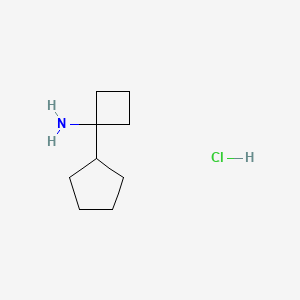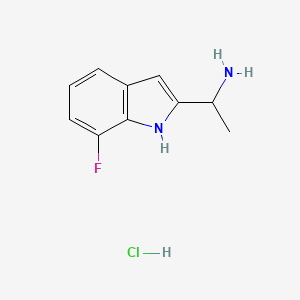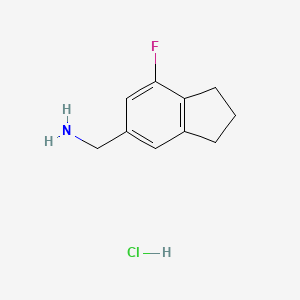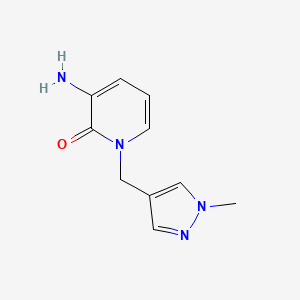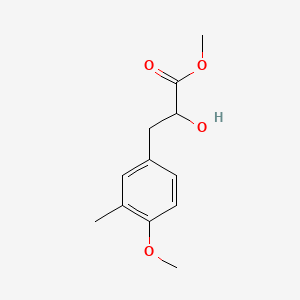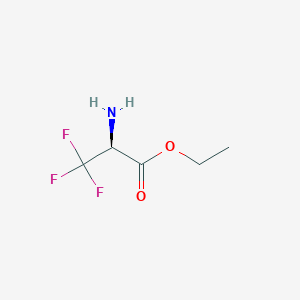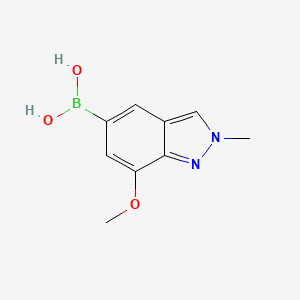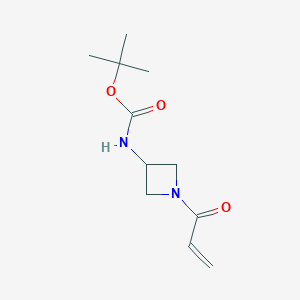
Tert-butyl (1-acryloylazetidin-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-[1-(prop-2-enoyl)azetidin-3-yl]carbamate: is a chemical compound that belongs to the class of carbamates It features a tert-butyl group, an azetidine ring, and a prop-2-enoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(prop-2-enoyl)azetidin-3-yl]carbamate typically involves the reaction of azetidine derivatives with tert-butyl carbamate and prop-2-enoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods: While specific industrial production methods for tert-butyl N-[1-(prop-2-enoyl)azetidin-3-yl]carbamate are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as crystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions:
Hydrolysis: The carbamate group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding amine and tert-butyl alcohol.
Reduction: The prop-2-enoyl group can be reduced to a saturated alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water or aqueous solutions.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed:
Hydrolysis: Corresponding amine and tert-butyl alcohol.
Reduction: Saturated alcohol.
Substitution: Various substituted azetidine derivatives.
Applications De Recherche Scientifique
Chemistry: tert-butyl N-[1-(prop-2-enoyl)azetidin-3-yl]carbamate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology: In biological research, this compound can be used to study the effects of carbamate derivatives on biological systems. It may serve as a model compound for investigating enzyme inhibition and other biochemical processes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structural features make it a candidate for designing molecules with specific biological activities.
Industry: In the industrial sector, tert-butyl N-[1-(prop-2-enoyl)azetidin-3-yl]carbamate can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of tert-butyl N-[1-(prop-2-enoyl)azetidin-3-yl]carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. The prop-2-enoyl group can participate in Michael addition reactions, leading to the formation of adducts with nucleophiles. The azetidine ring provides structural rigidity, which can influence the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- tert-butyl N-[1-(prop-2-enoyl)piperidin-4-yl]carbamate
- tert-butyl N-[1-(prop-2-yn-1-yl)pyrrolidin-3-yl]carbamate
Comparison:
- tert-butyl N-[1-(prop-2-enoyl)piperidin-4-yl]carbamate features a piperidine ring instead of an azetidine ring. This difference in ring size can affect the compound’s reactivity and biological activity.
- tert-butyl N-[1-(prop-2-yn-1-yl)pyrrolidin-3-yl]carbamate contains a prop-2-yn-1-yl group instead of a prop-2-enoyl group. The presence of an alkyne group introduces additional reactivity, making this compound suitable for different types of chemical reactions.
The unique structural features of tert-butyl N-[1-(prop-2-enoyl)azetidin-3-yl]carbamate, such as the azetidine ring and the prop-2-enoyl group, distinguish it from similar compounds and contribute to its specific properties and applications.
Propriétés
IUPAC Name |
tert-butyl N-(1-prop-2-enoylazetidin-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-5-9(14)13-6-8(7-13)12-10(15)16-11(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJIAQGBWLIDOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(C1)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
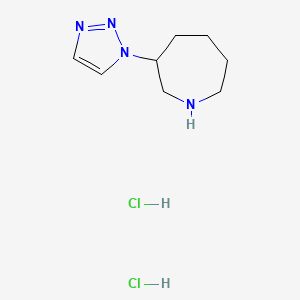
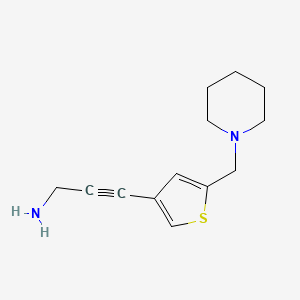
![1-[3-(Difluoromethyl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13474301.png)
![[1,1'-Biphenyl]-4-ylmethanesulfonyl chloride](/img/structure/B13474308.png)
![Dimethyl[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]amine](/img/structure/B13474309.png)
![5-[2-(Trimethylsilyl)ethynyl]thiophene-3-carbaldehyde](/img/structure/B13474311.png)
